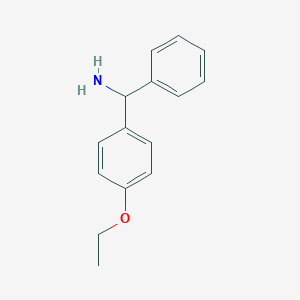
(4-ethoxyphenyl)(phenyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)(phenyl)methylamine is an organic compound that belongs to the class of aromatic amines It consists of a phenylmethanamine core with an ethoxy group attached to the para position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxyphenyl)(phenyl)methylamine typically involves the reaction of 4-ethoxybenzaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-ethoxybenzaldehyde reacts with aniline to form an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(4-ethoxyphenyl)(phenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol or amine derivatives .
科学的研究の応用
Chemical Synthesis
Building Block for Complex Molecules
(4-ethoxyphenyl)(phenyl)methylamine serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic aromatic substitution. These reactions can yield diverse derivatives that are valuable in both academic research and industrial applications.
Synthetic Routes
The synthesis typically involves the reaction of 4-ethoxybenzaldehyde with aniline, often through reductive amination techniques. This method allows for efficient production under controlled conditions, enhancing yield and purity. The use of continuous flow reactors and green chemistry principles is gaining traction to improve sustainability in the synthesis process.
Biological Research
Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including antimicrobial and anticancer properties. Studies have shown that modifications of this compound can enhance its efficacy against specific pathogens or cancer cell lines. For instance, derivatives of this compound have been investigated for their ability to inhibit the growth of Mycobacterium tuberculosis, showcasing its potential in infectious disease treatment .
Mechanism of Action
The compound's mechanism often involves interactions with specific molecular targets such as enzymes or receptors. This interaction can lead to alterations in cellular processes, which are critical for developing new therapeutic agents .
Pharmaceutical Applications
Drug Development
There is ongoing investigation into this compound as a precursor for pharmaceutical compounds. Its structural features make it a candidate for designing drugs targeting various diseases. For example, modifications to the ethoxy group or the phenyl ring can lead to compounds with enhanced pharmacokinetic profiles or improved selectivity for biological targets .
Case Studies
In recent studies, derivatives of this compound have been evaluated for their effectiveness in treating conditions like chronic inflammatory diseases and certain cancers. These studies highlight the compound's versatility and potential as a lead compound in drug discovery efforts .
Industrial Applications
Dyes and Pigments Production
The compound finds applications in the industrial sector, particularly in the production of dyes and pigments. Its chemical stability and reactivity facilitate its use as an intermediate in synthesizing various colorants used in textiles and coatings.
作用機序
The mechanism of action of (4-ethoxyphenyl)(phenyl)methylamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl structure.
4-Ethoxyphenylboronic acid: Used in Suzuki cross-coupling reactions for the synthesis of biologically active molecules.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with potential pharmaceutical applications.
Uniqueness
(4-ethoxyphenyl)(phenyl)methylamine is unique due to its specific structural features, such as the presence of both an ethoxy group and a phenylmethanamine core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
131224-22-1 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC名 |
(4-ethoxyphenyl)-phenylmethanamine |
InChI |
InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3 |
InChIキー |
DZZLERCMSWAOHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















